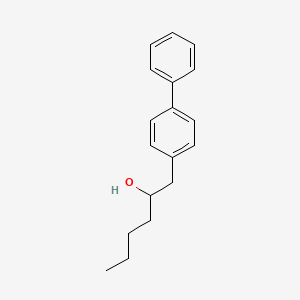

1-(4-Phenylphenyl)hexan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Phenylphenyl)hexan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hexane backbone with a hydroxyl group attached to the second carbon and a biphenyl group attached to the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)hexan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-phenylbenzaldehyde) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The reaction is usually conducted under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Phenylphenyl)hexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phosphorus pentachloride or thionyl chloride in anhydrous conditions.

Major Products:

Oxidation: Formation of 1-(4-Phenylphenyl)hexan-2-one.

Reduction: Formation of 1-(4-Phenylphenyl)hexane.

Substitution: Formation of 1-(4-Phenylphenyl)hexyl chloride.

Wissenschaftliche Forschungsanwendungen

1-(4-Phenylphenyl)hexan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Phenylphenyl)hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .

Vergleich Mit ähnlichen Verbindungen

1-Phenylhexan-2-ol: Similar structure but lacks the biphenyl group, resulting in different chemical and biological properties.

1-(4-Methylphenyl)hexan-2-ol: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.

Uniqueness: 1-(4-Phenylphenyl)hexan-2-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in research and industry .

Biologische Aktivität

Overview

1-(4-Phenylphenyl)hexan-2-ol is a secondary alcohol characterized by a hexane backbone with a hydroxyl group at the second carbon and a biphenyl group at the fourth carbon. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique structure may influence its interactions with biological targets, making it a subject of various research studies.

The chemical formula for this compound is C18H22O. The presence of the biphenyl group enhances its hydrophobic interactions, which can affect its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to different derivatives that may also possess biological significance.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22O |

| CAS Number | 299159-61-8 |

| Functional Group | Hydroxyl (–OH) |

| Structural Feature | Biphenyl group |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to its hydrophobic nature.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have demonstrated that the compound can reduce inflammation markers in tissues, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of this compound in a rat model of induced paw edema. The administration of this compound resulted in a marked decrease in paw swelling compared to control groups, suggesting its efficacy in managing inflammation.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl group and interact with hydrophobic regions of proteins and membranes via the biphenyl structure. This dual interaction may modulate the activity of various enzymes and receptors involved in microbial growth and inflammatory responses.

Comparisons with Similar Compounds

When compared to structurally similar compounds such as 1-phenylhexan-2-ol and 1-(4-methylphenyl)hexan-2-ol, this compound exhibits enhanced biological activity due to the presence of the biphenyl moiety. This structural feature contributes to its unique physical and chemical properties, influencing its reactivity and interactions with biological systems.

Eigenschaften

IUPAC Name |

1-(4-phenylphenyl)hexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-2-3-9-18(19)14-15-10-12-17(13-11-15)16-7-5-4-6-8-16/h4-8,10-13,18-19H,2-3,9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBCEAZGSRJHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CC=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.